(2-Hydroxy-5-methylphenyl)thiourea

Description

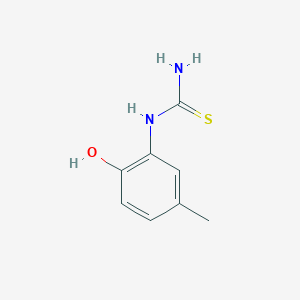

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-5-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPNRDPCABFRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxy-5-methylphenyl)thiourea can be synthesized through the reaction of 2-hydroxy-5-methylaniline with thiocyanate under acidic conditions. The reaction typically involves the use of hydrochloric acid as a catalyst, and the product is obtained through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-5-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : (2-Hydroxy-5-methylphenyl)thiourea serves as a vital intermediate in the synthesis of various organic compounds. It can be utilized to create more complex structures through reactions such as cyclization and substitution.

- Building Block for Heterocycles : The compound is instrumental in generating heterocyclic products, which are essential in pharmaceuticals and agrochemicals .

2. Material Science

- Dyes and Pigments : It is used in the production of dyes and pigments due to its ability to form stable complexes with metals, enhancing color properties.

- Photographic Chemicals : The compound finds applications in photographic materials, contributing to the development of sensitive and stable photographic films .

Biological Applications

1. Antimicrobial Properties

- Antibacterial Activity : Studies have shown that this compound exhibits potent antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 40 to 50 µg/mL, demonstrating its efficacy compared to standard antibiotics .

- Antifungal Effects : The compound has also been evaluated for antifungal activity, showing effectiveness against common fungal pathogens .

2. Anticancer Potential

- Cell Line Studies : Research indicates that derivatives of this compound have significant anticancer properties, with IC50 values ranging from 1.29 µM to 20 µM against various cancer cell lines. These compounds target specific molecular pathways involved in cancer progression, including those that inhibit angiogenesis .

- Mechanism of Action : The compound's mechanism includes enzyme inhibition, which plays a crucial role in tumor growth suppression .

Pharmacological Insights

1. Therapeutic Applications

- Potential Drug Development : Due to its diverse biological activities, this compound is being investigated for its potential use in drug formulations targeting bacterial infections and cancer therapies .

- Enzyme Inhibition : The compound inhibits enzymes such as acetylcholinesterase and glucose-6-phosphatase, contributing to its pharmacological effects.

Summary of Key Findings

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Essential for heterocycle synthesis |

| Material Science | Dyes, photographic chemicals | Enhances color stability |

| Antimicrobial Activity | Antibacterial and antifungal | Effective against E. coli, MIC 40-50 µg/mL |

| Anticancer Research | Potential drug candidate | IC50 values between 1.29 µM - 20 µM |

| Enzyme Inhibition | Targets acetylcholinesterase | Modulates activity affecting tumor growth |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various thiourea derivatives highlighted the superior antibacterial properties of this compound compared to other compounds in its class. It demonstrated significant inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating its potential as an effective antimicrobial agent. -

Anticancer Mechanism Exploration :

Research focusing on the anticancer effects of thioureas revealed that this compound derivatives significantly inhibited cell proliferation in breast cancer cell lines. The study detailed the compound's ability to induce apoptosis through cell cycle arrest at the S phase.

Mechanism of Action

The mechanism of action of (2-Hydroxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit varied biological activities depending on their substituents and stereochemistry. Below is a detailed comparison of (2-Hydroxy-5-methylphenyl)thiourea with structurally or functionally related compounds:

Structural Analogues

2.1.1 N-(5-Fluoro-2-methylphenyl)thiourea

- Structure : Features a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring.

- Key Differences : Fluorine’s high electronegativity enhances electronic interactions with target proteins compared to the hydroxyl group in this compound. This substitution may improve metabolic stability but reduce hydrogen-bonding capacity .

2.1.2 Phenylthiourea (PTU)

- Structure : Lacks hydroxyl or methyl substituents, consisting of a simple phenyl group attached to thiourea.

- Key Differences : The absence of polar groups reduces solubility but increases lipophilicity, favoring membrane permeability.

- Activity : PTU derivatives exhibit antimycobacterial activity, particularly against intracellular Mycobacterium .

2.1.3 Halopyridyl/Thiazolidyl Thioureas (e.g., HI-509, HI-511)

- Structure : Incorporate heterocyclic rings (pyridyl or thiazolidyl) instead of a phenyl group.

- Key Differences : Heterocycles improve binding to HIV reverse transcriptase (RT) via π-π stacking and hydrogen bonding.

- Activity: Demonstrated anti-HIV activity as non-nucleoside RT inhibitors (NNRTIs), with stereochemistry (R/S isomers) significantly influencing potency .

Functional Analogues

2.2.1 Urea Analogues (e.g., Compound 13b)

- Structure : Replace the thiourea’s sulfur with oxygen.

- Key Differences : Urea derivatives generally exhibit higher polarity and lower lipophilicity. For example, phenyl-substituted urea (13b) showed 76.3% activity compared to 49.7% for its thiourea counterpart (14e) in unspecified assays .

- Activity : Enhanced hydrogen-bonding capacity may improve target affinity in polar environments.

2.2.2 Amino Acid-Thiourea Conjugates (e.g., M1, M2)

- Structure: Combine thiourea with amino acid moieties (e.g., glycine, alanine).

- Key Differences: Amino acids introduce hydrophilic groups, improving solubility and receptor selectivity.

- Activity : M1 and M2 demonstrated superior anti-amoebic activity against Acanthamoeba compared to chlorhexidine, attributed to enhanced membrane transport .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | N-(5-Fluoro-2-methylphenyl)thiourea | Phenylthiourea (PTU) | Urea Analogues |

|---|---|---|---|---|

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~2.5 (higher lipophilicity) | ~2.8 | ~1.2 |

| Hydrogen Bonding | High (due to -OH and -NH groups) | Moderate (fluorine reduces -OH) | Low | Very High |

| Solubility | Moderate in polar solvents | Low in water | Very Low | High |

| Target Selectivity | Likely enhanced by -OH and -CH₃ | Improved via fluorine interactions | Broad-spectrum | Polar targets |

Key Research Findings

Substituent Effects : The hydroxyl group in this compound may enhance binding to hydrophilic targets (e.g., kinases), while the methyl group balances lipophilicity for membrane penetration .

Sulfur vs. Oxygen : Thioureas generally exhibit lower polarity but higher metabolic stability than ureas, making them suitable for prolonged action .

Stereochemistry : Anti-HIV thioureas (e.g., HI-511) highlight the critical role of stereochemistry, with R-isomers showing 10-fold higher potency than S-isomers .

Biological Activity

(2-Hydroxy-5-methylphenyl)thiourea is a compound belonging to the thiourea class, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its antibacterial, antioxidant, anticancer, and neuroprotective properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-hydroxy-5-methylphenyl isothiocyanate with various amines or by direct reaction with thiourea. Characterization methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

1. Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, this compound has shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound typically range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 40 | 29 |

| Staphylococcus aureus | 45 | 24 |

| Klebsiella pneumoniae | 50 | 30 |

| Pseudomonas aeruginosa | 50 | 19 |

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity, indicating its potential use in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

3. Anticancer Activity

Thiourea derivatives, including this compound, have shown promising anticancer properties in various studies. The compound has been tested against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines ranged from 3 to 14 µM, indicating potent cytotoxic effects .

Table 3: Anticancer Activity Against Cell Lines

| Cell Line | IC50 Value (µM) | Reference Drug |

|---|---|---|

| MCF-7 | 7 | Doxorubicin |

| HepG2 | 10 | Cisplatin |

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of thiourea derivatives. Specifically, this compound has shown potential in protecting neuronal cells from oxidative damage induced by neurotoxins. This is attributed to its ability to activate the NRF2 pathway, which enhances cellular antioxidant defenses .

Case Studies

- Neuroprotection in Animal Models : In vivo studies using zebrafish and mice demonstrated that treatment with this compound significantly reduced dopaminergic neuron loss and improved behavioral outcomes in models of Parkinson's disease .

- Anticancer Efficacy : A study involving human leukemia cell lines showed that the compound induced apoptosis and inhibited cell proliferation effectively at low concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Hydroxy-5-methylphenyl)thiourea, and how can purity be validated?

- Methodology : Thiourea derivatives are typically synthesized via thiocarbamoylation reactions. For this compound, start with the reaction of 2-hydroxy-5-methylaniline with thiophosgene or isothiocyanate derivatives under controlled pH (6–8) and inert atmosphere. Purification via recrystallization from polar solvents like ethanol or acetonitrile is recommended . Validate purity using microelemental analysis (C, H, N, S) and IR spectroscopy (e.g., ν(C=S) at ~1190 cm⁻¹, ν(N-H) at ~3179 cm⁻¹) .

Q. How does solubility impact experimental design for this compound?

- Methodology : this compound is soluble in polar solvents (e.g., water: ~137 g/L at 20°C; ethanol, methanol). For aqueous-phase studies, adjust pH to avoid protonation of the phenolic -OH group. In non-polar solvents, use co-solvents like DMSO to enhance solubility . Pre-screen solubility using UV-Vis spectroscopy to optimize reaction conditions .

Q. What are the stability considerations for handling and storage?

- Methodology : The compound is sensitive to strong acids (e.g., nitric acid) and oxidizing agents. Store in airtight containers under nitrogen at 4°C to prevent degradation. Monitor for discoloration or precipitate formation as stability indicators . For long-term storage, lyophilization is recommended .

Q. How can structural confirmation be achieved for crystallographic studies?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement . Validate hydrogen bonding patterns (e.g., N-H···S interactions) and torsion angles using ORTEP-III for graphical representation . Compare experimental data with DFT-calculated geometries to resolve ambiguities .

Advanced Research Questions

Q. How to reconcile contradictory data on the compound’s carcinogenic potential?

- Methodology : While thiourea derivatives are classified as potential carcinogens (IARC Group 2B), conflicting data arise from dose-dependent effects and species-specific responses. Design in vitro assays (e.g., Ames test for mutagenicity) with controlled thiourea concentrations (≤1 mM) and compare results across cell lines (e.g., human vs. rodent hepatocytes). Use LC-MS to track metabolic byproducts like cyanamide .

Q. What experimental strategies improve selectivity in environmental applications (e.g., phosphate sorption)?

- Methodology : Incorporate this compound into polymer matrices (e.g., polyacrylamide) to enhance phosphate-binding selectivity. Optimize pH (5–7) and ionic strength to minimize interference from sulfates or nitrates. Validate selectivity via ICP-OES and compare with control polymers lacking thiourea moieties .

Q. How to analyze the role of the thiourea moiety in apoptosis induction (e.g., cancer studies)?

- Methodology : Use flow cytometry to measure mitochondrial membrane potential (ΔψM) collapse in cancer cell lines (e.g., HeLa). Correlate with caspase-3 activation via Western blot. Compare derivatives lacking the thiourea group to isolate its contribution to apoptosis .

Q. What are the challenges in scaling up synthesis for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.